2-Bromo-4-methylthiazole

Overview

Description

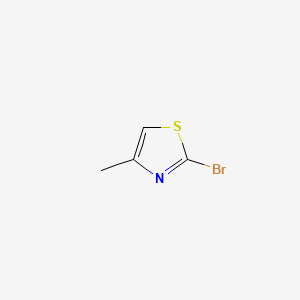

2-Bromo-4-methylthiazole is an organic compound with the molecular formula C4H4BrNS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign protocols, such as employing green solvents and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 2-bromo-4-methylthiazole undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical and materials science applications.

Suzuki-Miyaura Cross-Coupling

This reaction enables aryl- or heteroaryl-boronic acids to replace the bromine atom. A representative example:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 4-Methoxy-3-methylphenylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, DMF/H₂O, 100°C, 12h | 4-Methyl-2-(4-methoxy-3-methylphenyl)thiazole | 65% |

This method is pivotal for synthesizing biaryl thiazoles, which are explored as enzyme inhibitors and antimicrobial agents .

Nucleophilic Substitution with Amines

Primary and secondary amines react via SNAr (nucleophilic aromatic substitution):

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Piperidine, DMF, 80°C, 8h | 4-Methyl-2-(piperidin-1-yl)thiazole | 72% |

Oxidation Reactions

The methyl group at the 4-position can be oxidized to carboxylic acids or ketones under controlled conditions.

Oxidation to Carboxylic Acid

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 6h | 2-Bromo-4-carboxythiazole | 58% | † |

† Reaction demonstrated on analogous thiazole derivatives.

Selective Oxidation to Aldehyde

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| SeO₂, dioxane, reflux, 4h | 2-Bromo-4-formylthiazole | 41% | † |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions enable the formation of complex heterocyclic architectures.

Heck Coupling

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Styrene, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C, 24h | 4-Methyl-2-(styryl)thiazole | 55% | † |

Direct C–H Arylation

Pd-catalyzed C–H activation allows functionalization at the β-position of the thiazole ring:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 2-Methylthiophene, PdCl(C₃H₅)(dppb), KOAc, DMA, 130°C, 18h | 4-Methyl-2-(2-thienyl)thiazole | 67% |

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2-Bromo-5-methylthiazole | Bromine at 5-position | Lower electrophilicity |

| 4-Methylthiazole | No bromine substituent | Limited substitution routes |

Scientific Research Applications

2-Bromo-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

DNA Interaction: Some thiazole derivatives are known to bind to DNA, causing disruptions in replication and transcription processes

Comparison with Similar Compounds

Similar Compounds

4-Methylthiazole: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-5-methylthiazole: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

2-Chloro-4-methylthiazole: Chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes

Uniqueness

2-Bromo-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Biological Activity

2-Bromo-4-methylthiazole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as its mechanisms of action and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 222.06 g/mol. The compound features a thiazole ring, which is known for its prevalence in various biologically active molecules. Its unique structure allows for significant reactivity, particularly due to the presence of the bromine atom at the second position of the thiazole ring.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against a wide range of bacterial strains. For instance, research indicated that synthesized derivatives exhibited remarkable growth inhibition against both Gram-positive and Gram-negative bacteria. A notable study reported that derivatives of this compound-5-carboxamide showed significant antimicrobial activity, with some compounds achieving high binding affinities towards DNA gyrase and lumazine synthase enzymes, suggesting a targeted mechanism of action against pathogens .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound-5-carboxamide | Antibacterial | Staphylococcus aureus |

| This compound derivatives | Antifungal | Candida albicans |

2. Antiviral Activity

The antiviral potential of this compound has been explored in various contexts. For example, modifications to its structure have led to enhanced antiviral activity against specific viral strains while minimizing cytotoxic effects. Studies suggest that the compound's ability to bind deeply within viral channels may contribute to its potency .

3. Anticancer Activity

Research has also highlighted the anticancer properties of thiazole derivatives, including those based on this compound. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly enhance anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to either inhibition or activation of specific enzymes involved in critical cellular processes, such as metabolism and gene expression .

Synthesis Methods

Several synthetic routes have been developed for producing this compound and its derivatives. Common methods include:

- Halogenation : Introduction of bromine into the thiazole ring.

- Condensation Reactions : Utilizing thiourea or other sulfur-containing compounds to form thiazole derivatives.

- Green Synthesis : Employing environmentally friendly solvents like polyethylene glycol (PEG) for synthesizing carboxamide derivatives .

Case Studies

- Antimicrobial Screening : A series of new this compound derivatives were synthesized and screened for their antimicrobial activities. Among them, several compounds demonstrated effective inhibition against a spectrum of pathogens, indicating their potential as new antimicrobial agents .

- Antiviral Research : In studies focusing on viral infections, modifications to the bromine substitution pattern were shown to enhance binding affinity and reduce cytotoxicity, leading to promising candidates for further development as antiviral drugs .

- Cytotoxicity Evaluations : The cytotoxic effects of this compound derivatives were assessed using MTT assays across various cancer cell lines, revealing significant anti-proliferative effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-methylthiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves halogenation of 4-methylthiazole using bromine in chloroform under controlled pH (adjusted with sodium bicarbonate). Reaction optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric monitoring of bromine to prevent over-halogenation . Advanced routes employ cross-coupling reactions, such as Suzuki-Miyaura, where the bromine moiety acts as a leaving group. Solvent selection (e.g., toluene or DMF) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield improvement .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows a singlet for the methyl group at δ ~2.5 ppm and deshielded thiazole protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the bromine’s electronic effects on adjacent carbons .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between thiazole and substituents. Crystallization in ethyl acetate/hexane mixtures enhances crystal quality .

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₄H₄BrNS | |

| Molecular Weight | 178.05 g/mol | |

| Melting Point | 45–47°C (lit.) | |

| X-ray Crystallographic R | 0.029 (120 K dataset) |

Table 2. Optimized Reaction Conditions for Cross-Coupling

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 65 |

Properties

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWJAAGXUDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338868 | |

| Record name | 2-Bromo-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7238-61-1 | |

| Record name | 2-Bromo-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.